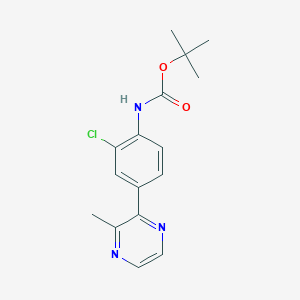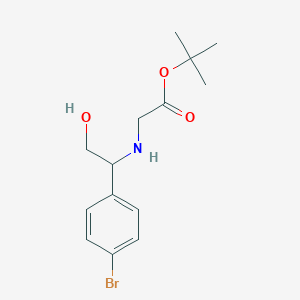
1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol
Descripción general
Descripción
“5-Chloro-2-fluorobenzyl alcohol” is a compound with the CAS Number: 188723-58-2 . It has a molecular weight of 160.58 and its IUPAC name is (5-chloro-2-fluorophenyl)methanol . It’s a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-fluorobenzyl bromide” is available on ChemSpider . It has a molecular formula of CHBrClF and an average mass of 223.470 Da .Physical And Chemical Properties Analysis
“5-Chloro-2-fluorobenzyl alcohol” is a liquid at room temperature and has a boiling point of 233 C at 760 mmHg . “5-Chloro-2-fluorobenzyl bromide” has a boiling point of 45 °C/0.5 mmHg and a flash point of 91 °C .Aplicaciones Científicas De Investigación
Antipsychotic Potential
1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol and its analogs show potential as novel antipsychotic agents. A study found that derivatives of this compound, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exhibited antipsychotic-like profiles in behavioral animal tests. These compounds, interestingly, did not interact with dopamine receptors like conventional antipsychotics. They also showed minimal side effects typically associated with antipsychotic drugs, like extrapyramidal side effects in primates (Wise et al., 1987).
Fluoro-Substituted Compounds in Organic Synthesis
The compound's fluoro-substituted analogs have been utilized in organic synthesis. A study described the synthesis of fluoro-substituted chromeno[2,3-c]pyrazol-4(1H)-ones, highlighting the compound's role in the development of novel heterocyclic compounds. These synthesized compounds were characterized by their high fluorescence intensity, making them suitable for applications like organic light-emitting diodes (Holzer et al., 2010).
COX-2 Inhibitors
Another research explored the use of 4,5-diaryl-1H-pyrazole-3-ol derivatives, akin to this compound, as potential COX-2 inhibitors. These compounds were synthesized and evaluated for their selectivity in inhibiting the COX-2 enzyme, a key target in the treatment of inflammation and pain (Patel et al., 2004).
GPR39 Agonists
A study identified two kinase inhibitors, including a derivative of this compound, as novel GPR39 agonists. GPR39 is a G protein-coupled receptor implicated in various physiological processes. The study highlighted the role of zinc as an allosteric potentiator in the activation of GPR39 by these compounds (Sato et al., 2016).
Xanthine Oxidase Inhibitors
Research on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, structurally related to this compound, demonstrated their efficacy as xanthine oxidase inhibitors. These compounds were synthesized and tested for their inhibitory activity, showing potential therapeutic applications in diseases like gout and hyperuricemia (Qi et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(5-chloro-2-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUGRMWUYQONTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)
![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)




![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)




